REACTION_SMILES
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[C:33]([OH:34])([CH3:35])([CH3:36])[CH3:37].[CH3:16][C:17](=[CH:18][CH3:19])[CH3:20].[CH:1](=[O:2])[c:3]1[n:4][c:5]2[c:6]([nH:7]1)[cH:8][cH:9][cH:10][c:11]2[C:12](=[O:13])[O:14][CH3:15].[Cl+:27]([O-:28])[O-:29].[ClH:31].[Na+:21].[Na+:30].[OH2:32].[OH:22][P:23](=[O:24])([O-:25])[OH:26]>>[C:1](=[O:2])([c:3]1[n:4][c:5]2[c:6]([nH:7]1)[cH:8][cH:9][cH:10][c:11]2[C:12](=[O:13])[O:14][CH3:15])[OH:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc2[nH]c(C=O)nc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=P([O-])(O)O
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Name
|
|
Type
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product
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Smiles
|
COC(=O)c1cccc2[nH]c(C(=O)O)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |